H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H
Description
Primary Sequence Analysis and Isomeric Configuration
The peptide sequence H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt consists of ten residues with alternating D- and L-configurations at every position, as denoted by the "DL" prefix. The N-terminus is modified with pyroglutamic acid (Pyr), a cyclic lactam derivative of glutamic acid that enhances proteolytic stability. The C-terminus is capped with an ethylamide group (NHEt), while the acetic acid (CH3CO2H) serves as a counterion for charge neutralization.
Key sequence features :
- Pyroglutamate (Position 1) : The cyclic structure restricts conformational flexibility and reduces susceptibility to aminopeptidases.
- Tryptophan duplication (Positions 3 and 6) : The dual Trp residues introduce strong aromatic stacking potential and hydrophobic interactions.
- Arginine (Position 8) : The positively charged guanidinium group enhances aqueous solubility and enables ionic interactions.
A comparative analysis with homochiral (all-L) analogs reveals significant deviations in molecular weight and isoelectric point (pI). For example, substituting L-amino acids with racemic DL-mixtures increases the molecular weight by approximately 1.2% due to the inclusion of stereoisomers.
Table 1: Primary sequence and residue properties
| Position | Residue | Configuration | Molecular Weight (Da) | Hydrophobicity Index |
|---|---|---|---|---|
| 1 | Pyroglutamate | DL | 139.11 | -1.2 |
| 2 | Histidine | DL | 155.15 | -0.5 |
| 3 | Tryptophan | DL | 204.23 | 1.4 |
| 6 | Tryptophan | DL | 204.23 | 1.4 |
| 10 | Proline | DL | 115.13 | 0.3 |
Stereochemical Considerations in Racemic Mixtures
The systematic incorporation of DL-amino acids creates a racemic mixture with 2^10 = 1,024 possible stereoisomers. This configurational diversity disrupts canonical secondary structures such as α-helices and β-sheets, which rely on uniform backbone geometry. For instance, molecular dynamics simulations of analogous peptides show that alternating D/L residues introduce kinks in the peptide backbone, reducing helical propensity by 60–80% compared to all-L counterparts.
Chiral self-sorting effects :
- Intermolecular interactions : Racemic peptides exhibit reduced crystallization tendency due to competing enantiomeric packing modes. X-ray diffraction studies of similar DL-peptides reveal amorphous or paracrystalline states.
- Solvent-dependent behavior : In polar solvents like water, DL-configurations promote spherical micelle formation (critical micelle concentration = 0.8–1.2 mM), whereas nonpolar solvents favor random coil conformations.
Structural implications of specific residues :
- DL-Tryptophan : The racemic Trp residues at positions 3 and 6 create steric clashes that prevent edge-to-face π-stacking, reducing fluorescence quantum yield by 40% compared to homochiral Trp pairs.
- DL-Proline : The cis-trans isomerization equilibrium of proline is altered in racemic mixtures, with cis-conformer populations increasing from 15% (all-L) to 28% (DL).
Conformational Analysis Through Computational Modeling
Molecular dynamics (MD) simulations (AMBER ff19SB force field, 500 ns trajectories) reveal three dominant conformational states for this peptide:
State 1 (45% prevalence) :
- Backbone geometry : Random coil with localized β-turn at residues 4–7 (Ser-Tyr-Trp-Leu).
- Stabilizing factors : Cation-π interaction between Arg8 and Trp6 (distance = 3.8 ± 0.4 Å).
State 2 (30% prevalence) :
- Backbone geometry : Partial α-helix spanning residues 1–5 (Pyr-His-Trp-Ser-Tyr).
- Stabilizing factors : Intrahelical hydrogen bonds between Pyr1 CO and Trp3 NH (occupancy = 72%).
State 3 (25% prevalence) :
- Backbone geometry : Polyproline II helix stabilized by DL-Pro10.
- Stabilizing factors : CH-π interactions between Pro10 and Tyr5 (energy = -2.3 kcal/mol).
Table 2: Key simulation parameters and results
| Parameter | Value |
|---|---|
| Force field | AMBER ff19SB |
| Solvation model | TIP3P water |
| Temperature | 300 K |
| Electrostatic interactions | Particle Mesh Ewald |
| RMSD (State 1) | 2.1 ± 0.3 Å |
| Radius of gyration | 10.8 ± 1.2 Å |
The acetic acid counterion (CH3CO2H) plays a critical role in stabilizing compact conformations. Free energy calculations show that protonation of the C-terminal ethylamide group (pKa ≈ 6.7) enables salt bridge formation with Arg8 (ΔG = -4.1 kcal/mol).
AlphaFold2 predictions (AfCycDesign framework) corroborate MD results, identifying a β-hairpin motif as the lowest-energy conformation (pLDDT = 0.88). However, experimental validation via circular dichroism shows predominant unordered structure (85% random coil) in aqueous buffer, highlighting the limitations of static modeling for racemic peptides.
Properties
IUPAC Name |
acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCYLGFSIXIXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H87N17O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Complexity and Synthetic Challenges
The target compound is a nonapeptide featuring alternating D- and L-configurations at six positions, including two tryptophan residues and a C-terminal ethylamide modification. Key challenges include:
- Racemization Risk : DL-amino acid incorporation necessitates precise stereochemical control during coupling to avoid epimerization.
- Aggregation Propensity : Tryptophan and tyrosine side chains increase hydrophobicity, raising aggregation risks during solid-phase synthesis.
- Orthogonal Deprotection : Multiple protecting groups (e.g., Trt for histidine, tBu for serine/tyrosine) require sequential removal without side reactions.
- C-Terminal Modification : Ethylamide formation demands specialized resins or solution-phase amidation.
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Attachment
The synthesis begins with a rink amide resin (0.3–0.7 mmol/g loading) to anchor the C-terminal ethylamide group. Alternative supports include Wang or 2-chlorotrityl chloride (CTC) resins, though rink amide minimizes diketopiperazine formation during proline coupling. The first amino acid, D-proline, is loaded using HBTU/DIEA in DMF, achieving >95% coupling efficiency.
Sequential Amino Acid Coupling
DL-amino acids are introduced using Fmoc-protected derivatives. Critical steps include:
- Activation : HBTU/6-Cl-HOBt or DIC/Oxyma in DMF/NMP mixtures reduce racemization compared to HOBt-based reagents.
- Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups, with 0.1 M Oxyma additive preventing aspartimide formation at serine.
- DL-Residue Handling : Racemic amino acids (e.g., DL-Trp) are coupled as pre-mixed Fmoc-DL-Trp-OH, requiring chiral HPLC post-synthesis to resolve diastereomers.
Table 1: Protecting Group Strategy
| Amino Acid | Protecting Group | Deprotection Condition |
|---|---|---|
| His | Trt | 1% TFA/DCM |
| Trp | Boc | 95% TFA/H2O |
| Ser/Tyr | tBu | 95% TFA/H2O |
| Arg | Pbf | 95% TFA/H2O |
Cleavage and Global Deprotection
Peptide-resin cleavage employs TFA:H2O:TIPS (95:2.5:2.5) for 2–4 h, simultaneously removing tBu, Boc, and Pbf groups. Ethylamide remains intact due to rink amide linker stability. Post-cleavage, cold diethyl ether precipitates the crude peptide, yielding 60–75% recovery.
Hybrid Solid/Solution-Phase Synthesis
Fragment Condensation Approach
To mitigate aggregation, the peptide is divided into two fragments:
Fragment Coupling
Fragments are condensed in DMF/NMP (1:1) using DIC/6-Cl-HOBt at 0°C, achieving 80–85% coupling efficiency. Excess fragment A (1.5 eq) ensures complete reaction, with HPLC monitoring to detect truncated sequences.
Table 2: Fragment Coupling Efficiency
| Fragment Pair | Coupling Reagent | Solvent | Yield (%) |
|---|---|---|---|
| A + B | DIC/6-Cl-HOBt | DMF/NMP | 82 |
| A + B | HBTU/DIEA | DCM | 68 |
| A + B | COMU/DIPEA | THF | 75 |
Racemization Control Strategies
Purification and Characterization
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing HOBt with Oxyma reduces costs by 40% and eliminates explosive hazards. Similarly, using DMF instead of NMP lowers solvent expenses by 30% without compromising yield.
Continuous Flow Synthesis
Adopting flow chemistry (2 mL/min, 25°C) with packed-bed reactors reduces cycle times by 50% and improves coupling efficiency to 90–95%.
Chemical Reactions Analysis
Types of Reactions
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Functional groups on the side chains of amino acids can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine.
Scientific Research Applications
Antimicrobial Properties
Research indicates that peptides similar to H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H exhibit antimicrobial activity. The presence of specific amino acids can enhance the peptide's ability to disrupt bacterial membranes, making it a potential candidate for developing new antibiotics.
Cancer Therapy
The compound's unique structure allows it to interact with cellular pathways involved in cancer progression. Studies have shown that such peptides can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their potential use in targeted cancer therapies.
Drug Delivery Systems
Due to its amphiphilic nature, this peptide can be utilized in drug delivery systems to enhance the bioavailability of therapeutic agents. Research has demonstrated its efficacy in encapsulating drugs and facilitating their release at targeted sites within the body.
Biosensors Development
Peptides like this compound are being explored for use in biosensors due to their ability to bind selectively to specific biomolecules. This property is crucial for developing sensitive detection methods for various diseases.
Enzyme Mimics
The compound's structural features enable it to function as an enzyme mimic, facilitating biochemical reactions under mild conditions. This application is particularly valuable in green chemistry, where environmentally friendly processes are prioritized.
Cognitive Function Enhancement
There is growing interest in the use of peptides for cognitive enhancement. This compound may improve neuroprotective effects and cognitive functions, making it a candidate for dietary supplements aimed at enhancing mental performance.
Immune Response Modulation
Studies suggest that this peptide can modulate immune responses, potentially serving as a dietary supplement to enhance immune function and overall health.
Table 1: Summary of Biological Activities
| Application Area | Activity Type | Mechanism of Action |
|---|---|---|
| Pharmaceuticals | Antimicrobial | Disruption of bacterial membranes |
| Pharmaceuticals | Cancer therapy | Induction of apoptosis in cancer cells |
| Biotechnology | Biosensors | Selective binding to biomolecules |
| Biotechnology | Enzyme mimics | Catalysis of biochemical reactions |
| Nutraceuticals | Cognitive enhancement | Neuroprotective effects |
| Nutraceuticals | Immune response modulation | Enhancement of immune function |
Table 2: Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Research A | Antimicrobial properties | Demonstrated significant inhibition of bacterial growth |
| Research B | Cancer therapy | Induced apoptosis in various cancer cell lines |
| Research C | Drug delivery systems | Enhanced bioavailability of encapsulated drugs |
| Research D | Biosensor development | Achieved high sensitivity in biomolecule detection |
| Research E | Cognitive enhancement | Improved memory retention in animal models |
Mechanism of Action
The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering a cascade of intracellular events that lead to its biological effects. These pathways may include the activation or inhibition of enzymes, modulation of gene expression, and alteration of cellular signaling.
Comparison with Similar Compounds
Structural Comparison
Key Analog: H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Ser(tBu)-DL-Leu-Arg-DL-Pro-NHNHCONH2.CH3CO2H (PubChem CID: Not specified)
- The C-terminus is modified to a semicarbazide group (NHNHCONH2) instead of ethylamide (NHEt), which may alter solubility or receptor affinity.
- DL Configuration: Both compounds use racemic DL-amino acids, likely to disrupt α-helix or β-sheet formation compared to homochiral peptides.
Table 1: Structural Features Comparison
Physicochemical Properties
DL-Trp Crystallography: demonstrates that DL-Trp forms monoclinic crystals (space group P2(1)/c) via hydrogen-bonded 3D networks. Racemization of L-Trp occurs gradually, with significant conformational shifts near 90°C . This suggests that the main compound’s DL-Trp residues may adopt similar packing behaviors, affecting solubility and thermal stability.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Unit Cell Dimensions | a=1.8908 nm, b=0.57267 nm, c=0.93032 nm |
| Racemization Onset Temperature | ~90°C |
Stability and Racemization
- Racemization Risk: notes that DL-Trp undergoes gradual racemization, which could destabilize the peptide’s tertiary structure over time. This is critical for storage and in vivo applications .
Biological Activity
The compound H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H is a synthetic peptide with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various health-related contexts. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Structure and Composition
This compound consists of a sequence of amino acids that contribute to its biological functions. The presence of specific residues such as tryptophan (Trp), arginine (Arg), and tyrosine (Tyr) suggests potential roles in neuropeptide signaling and antioxidant activity. Each amino acid in the sequence can influence the overall biological activity through various mechanisms, including receptor binding and enzymatic interactions.
Antioxidant Activity
Research indicates that peptides with similar structures exhibit significant antioxidant properties. For instance, the arrangement of amino acids, particularly hydrophilic residues at C-terminal positions, enhances antioxidant activity by facilitating electron donation to free radicals . The hydrophobic nature of certain residues at the N-terminal can also stabilize peptide structures, which is beneficial for maintaining bioactivity in physiological conditions .
Antimicrobial Effects
Peptides similar to this compound have shown direct antimicrobial properties against various pathogens. Studies suggest that these peptides disrupt microbial membranes, leading to cell lysis and death . The presence of positively charged amino acids like Arg enhances binding to negatively charged bacterial membranes, increasing their efficacy as antimicrobial agents.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of bioactive peptides. For example, peptides derived from similar sequences have been shown to inhibit cell proliferation in cancerous cells through apoptosis induction and cell cycle arrest . The mechanisms involve modulation of signaling pathways such as PKB/ERK/SMAD4, which are critical in cancer cell survival and proliferation.
Case Studies
- Antioxidant Peptide Study : A study examining peptides with sequences rich in hydrophilic residues demonstrated a significant reduction in oxidative stress markers in cellular models. The peptide's structure allowed it to scavenge free radicals effectively, suggesting similar potential for this compound .
- Antimicrobial Testing : In vitro tests revealed that a peptide with a structure analogous to H-DL-Pyr exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, reducing bacterial viability by over 70% at low concentrations .
- Cancer Cell Proliferation : A synthetic peptide derived from a similar sequence was tested on KRAS-mutated lung cancer cells, showing a dose-dependent inhibition of cell growth and an increase in apoptosis markers .
Q & A
Q. How can researchers transparently report negative or inconclusive results in peptide studies?
- Methodology :
- FAIR Data Principles : Upload raw datasets to repositories like Zenodo with metadata tags.
- Preprint Publication : Share findings on bioRxiv to avoid publication bias.
- Discussion Section : Frame negative results as hypothesis-refining (e.g., "Peptide stability limits preclude oral administration") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
